(S)-tert-Butyl 3-(2-bromophenoxy)piperidine-1-carboxylate

Description

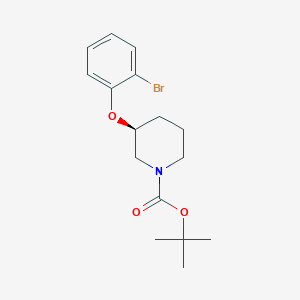

(S)-tert-Butyl 3-(2-bromophenoxy)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-bromophenoxy substituent at the 3-position of the piperidine ring. The (S)-configuration at the stereogenic center is critical for its biological and chemical properties, as enantiomers often exhibit distinct behaviors in synthesis and bioactivity . The bromophenoxy moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions and interactions with biological targets. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-bromophenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-6-7-12(11-18)20-14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m0/s1 |

InChI Key |

IATACTDWNSGNTE-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OC2=CC=CC=C2Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2Br |

Origin of Product |

United States |

Biological Activity

(S)-tert-Butyl 3-(2-bromophenoxy)piperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features, which allow for interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound possesses a tert-butyl group, a piperidine ring, and a bromophenoxy substituent. Its molecular formula is with a molecular weight of approximately 340.26 g/mol. The presence of the bromine atom and the piperidine structure significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.26 g/mol |

| Functional Groups | Piperidine, Bromophenoxy |

The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological systems. The piperidine ring and the bromophenoxy substituent play crucial roles in modulating enzymatic activity or receptor interactions, potentially influencing pathways related to inflammation and cell signaling.

Biological Activity

Research indicates that compounds with similar structures can exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of key enzymes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

- Inhibition of Pyroptosis : In vitro studies have shown that related piperidine derivatives can inhibit NLRP3-dependent pyroptosis in THP-1 cells. This suggests potential applications in treating inflammatory diseases .

- Cytotoxicity in Cancer Cells : A series of piperidine derivatives were evaluated for cytotoxicity against human cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .

- Structure-Activity Relationship (SAR) : The presence and position of halogens (such as bromine) on the aromatic ring significantly influence the biological activity of these compounds. Variations in substitution patterns lead to different pharmacological profiles, highlighting the importance of chemical structure in drug design .

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

| Compound Name | Notable Activities | IC50 Values |

|---|---|---|

| This compound | Potential anti-inflammatory and anticancer properties | TBD |

| (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | Analgesic properties | TBD |

| tert-butyl 3-(4-chlorophenoxy)piperidine-1-carboxylate | Different pharmacological profile | TBD |

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromophenoxy)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family, featuring a tert-butyl ester group and a bromophenoxy substituent on the piperidine ring. It has a molecular weight of approximately 340.25 g/mol. The bromine atom in its structure makes it useful for various applications. Research indicates that this compound shows potential biological activity, especially in how it interacts with biological targets. It is currently being studied for therapeutic uses, particularly in drug development for specific diseases. Studies have focused on its interactions with enzymes and receptors, with its unique structure potentially modulating enzyme activity or receptor binding, leading to new therapeutic pathways.

Scientific Research Applications

This compound has several applications across various fields:

- Drug Development The bromophenoxy group may help the compound bind to specific receptors or enzymes, influencing their activity.

- Therapeutic Applications It is under investigation for its therapeutic applications, particularly in drug development aimed at targeting specific diseases.

- Enzyme Modulation The unique structure allows it to modulate enzyme activity or receptor binding, which could lead to novel therapeutic pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The table below highlights key structural differences and their implications:

- Bromophenoxy vs. Oxadiazole: The target compound’s bromophenoxy group offers a reactive site for cross-coupling (e.g., Suzuki-Miyaura), whereas the oxadiazole in provides a rigid, planar heterocycle for target binding.

- Bromophenoxy vs.

Stereochemical Influences

Pharmacological Potential

- Target Compound : Demonstrated utility in preclinical studies as a kinase inhibitor intermediate due to bromine’s role in halogen bonding with ATP-binding pockets.

- Oxadiazole Analog () : Reported in Acta Crystallographica Section E as a lead compound for anti-inflammatory agents, leveraging oxadiazole’s affinity for COX-2 .

Physicochemical Properties

- Lipophilicity (LogP): The bromophenoxy group increases LogP (estimated ~3.5) compared to aminomethyl (LogP ~1.8) or methylcarbamate (LogP ~2.2) analogs, enhancing blood-brain barrier penetration .

- Melting Points: Bulkier substituents (e.g., bromophenoxy) correlate with higher melting points (e.g., 120–125°C) versus oxadiazole derivatives (95–100°C) .

Q & A

Q. What are the standard synthetic routes for preparing (S)-tert-Butyl 3-(2-bromophenoxy)piperidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperidine derivatives are reacted with bromophenol precursors under basic conditions. A common method includes using tert-butyl protecting groups to stabilize the piperidine nitrogen during synthesis, followed by deprotection and functionalization steps. Reaction optimization often employs catalysts like HBTU and bases such as triethylamine in solvents like dichloromethane (DCM) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and stereochemistry .

- Infrared (IR) Spectroscopy : Identifies functional groups like the carbonyl (C=O) of the tert-butyl carbamate .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation (e.g., using SHELX programs for refinement) .

Q. What safety precautions are recommended for handling this compound?

The compound may cause skin and eye irritation. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Consult safety data sheets (SDS) for specific emergency measures, and store in a cool, dry environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Temperature Control : Heating at 80–100°C in polar aprotic solvents (e.g., DMF) to accelerate coupling reactions .

- Catalyst Selection : HBTU or similar coupling agents enhance amide bond formation efficiency .

- Chromatographic Purification : Gradient elution with PE/EtOAc/MeOH mixtures isolates the product from byproducts .

Q. What challenges arise in resolving structural data discrepancies using X-ray crystallography?

Common issues include:

- Twinned Crystals : Use SHELXL for refinement, which handles pseudo-merohedral twinning and high-resolution data .

- Disorder in the tert-Butyl Group : Apply restraints during refinement to model dynamic conformations accurately .

- Stereochemical Ambiguity : Anomalous dispersion effects (e.g., bromine atoms) aid in assigning the (S)-configuration .

Q. How does the bromophenoxy substituent influence biological activity in medicinal chemistry studies?

The 2-bromophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Its electron-withdrawing properties may modulate interactions with enzymes or receptors, such as kinase inhibition or GPCR targeting. Comparative studies with analogs (e.g., nitro or chloro derivatives) reveal structure-activity relationships (SAR) critical for drug design .

Q. What methodologies address contradictions in pharmacological data across studies?

- Dose-Response Analysis : Validate target engagement using IC/EC values under standardized assay conditions.

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out pharmacokinetic confounders .

- Crystallographic Validation : Co-crystallization with target proteins confirms binding modes and resolves conflicting activity data .

Q. How can computational modeling guide the design of derivatives with improved properties?

- Docking Studies : Predict binding poses with target proteins (e.g., bromodomains) using software like AutoDock .

- QSAR Models : Correlate substituent effects (e.g., bromine vs. methyl) with solubility or potency .

- MD Simulations : Evaluate conformational stability of the piperidine ring in aqueous environments .

Methodological Notes

- SHELX Refinement : Always cross-validate crystallographic data with PLATON to check for missed symmetry or voids .

- NMR Assignment : Use DEPT and COSY experiments to distinguish diastereotopic protons in the piperidine ring .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.